molecular formula C9H8BrIN2 B1532646 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 1715933-21-3

8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine

Cat. No. B1532646
M. Wt: 350.98 g/mol
InChI Key: PCYBAQIOCBGBIU-UHFFFAOYSA-N
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Description

8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine is a derivative of imidazopyridine . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Scientific Research Applications

Antibacterial and Antioxidant Properties

A study by Variya, H. H., Panchal, V., & Patel, G. (2019) explored the antibacterial and antioxidant properties of derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a compound structurally similar to 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine. The derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, comparing favorably to the standard drug streptomycin. Additionally, these compounds exhibited moderate to good antioxidant properties, suggesting potential applications in fields related to oxidative stress and bacterial infections (Variya, H. H. et al., 2019).

Potential as Tyrosyl-tRNA Synthetase Inhibitors

Jabri, Z., Thiruvalluvar, A., et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives, structurally akin to the compound , and evaluated their potential as inhibitors of tyrosyl-tRNA synthetase. This study indicates possible applications in targeting bacterial infections, given the critical role of tyrosyl-tRNA synthetase in bacterial protein synthesis (Jabri, Z. et al., 2023).

Antituberculosis Activity

Moraski, G. C., Markley, L., et al. (2011) researched a related compound, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, for its effectiveness against tuberculosis. This compound demonstrated significant potency against multi- and extensive drug-resistant tuberculosis strains, suggesting that similar compounds like 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine might have potential applications in tuberculosis treatment (Moraski, G. C. et al., 2011).

Halogenation and Synthesis Applications

Research by Yutilov, Y. M., Lopatinskaya, K., et al. (2005) on halogenation of imidazo[4,5-b]pyridin-2-one derivatives, which are structurally related, contributes to the understanding of the synthesis and modification of such compounds. This work is relevant for developing new synthetic pathways for compounds like 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine, potentially expanding their applicability in various fields (Yutilov, Y. M. et al., 2005).

Copper-Mediated Aerobic Oxidative Synthesis

Zhou, X., Yan, H., et al. (2016) developed a copper-mediated aerobic oxidative method to synthesize 3-bromo-imidazo[1,2-a]pyridines, relevant to the synthesis of 8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine. This method is notable for its mild conditions and broad tolerance of functional groups, which may aid in the efficient synthesis of such compounds (Zhou, X. et al., 2016).

properties

IUPAC Name

8-bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIN2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYBAQIOCBGBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-iodo-2,6-dimethylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Mejdrová, D Chalupská, M Kögler… - Journal of medicinal …, 2015 - ACS Publications
Phosphatidylinositol 4-kinase IIIβ is a cellular lipid kinase pivotal to pathogenesis of various RNA viruses. These viruses hijack the enzyme in order to modify the structure of intracellular …
Number of citations: 57 pubs.acs.org

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